[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine
Description
Properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(azepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-13-11-7-3-4-8-12(11)19-14(13)15(18)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMHYOPWSIONIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C3=CC=CC=C3O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49720934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the azepane carbonyl group and the amine group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Spectral Properties
Compound A: N-Benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine
- Key Differences: Substituents: Contains a nitro group (electron-withdrawing) at the 5-position and a bulky 1,1,3,3-tetramethylbutylamino group at the 2-position. Electronic Effects: The nitro group reduces electron density on the benzofuran ring, altering reactivity and binding interactions compared to the azepane-carbonyl group in the target compound. FT-IR and DFT Analysis:
- The target compound’s carbonyl group would exhibit distinct C=O stretching (~1700 cm⁻¹) compared to the nitro group’s asymmetric stretching (~1520 cm⁻¹).
Compound B : 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate
- Key Differences :
Crystallographic and Structural Comparisons
Compound C: {tris[2-(5-bromo-2-oxidobenzylideneamino)-ethyl]amine}manganese(III) monohydrate
- Structural Insights: The Mn(III) complex features a distorted octahedral geometry with N and O donors from a benzofuran-derived ligand. Mn–N bond lengths (avg. 2.20 Å) are longer than Mn–O bonds (avg. 2.00 Å), highlighting the influence of donor atoms on metal coordination .
Compound D: Bis{tris[2-(5-nitro-2-oxidobenzylideneamino)-ethyl]amine}trimanganese(II)
- Key Differences :
Computational and Spectroscopic Insights
DFT Studies
- Compound A’s optimized structure revealed non-planar geometry due to steric hindrance from the tetramethylbutyl group.
- HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., nitro in Compound A) typically widen the HOMO-LUMO gap compared to electron-donating groups (e.g., amine in the target compound), influencing reactivity .
NMR Spectral Comparisons
- Benzofuran Analogues in Grey-Market Compounds :
- ¹H NMR spectra of 2-(1-benzofuran-3-yl)ethan-1-amines show characteristic benzofuran proton signals at δ 6.8–7.5 ppm and ethylamine protons at δ 2.5–3.5 ppm.
- The target compound’s azepane protons would resonate upfield (δ 1.5–2.5 ppm) due to shielding effects, distinguishing it from simpler alkylamine derivatives .
Biological Activity
The compound [2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine is a benzofuran derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to an azepan-1-ylcarbonyl group. The structural formula can be represented as follows:
Research indicates that benzofuran derivatives often exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as monoamine oxidases (MAO) and cyclooxygenases (COX), which are crucial in various biochemical pathways related to inflammation and neurodegeneration .
- Binding Affinity : Molecular docking studies have demonstrated that benzofuran derivatives can effectively bind to specific protein targets, enhancing their inhibitory effects on disease-related pathways. For instance, binding affinities to HCV NS5B polymerase have been reported with significant interaction energies .
1. Anticancer Properties
Benzofuran derivatives have been studied for their potential anticancer effects. In vitro studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
2. Neuroprotective Effects
This compound may also exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Its potential as a treatment for neurodegenerative diseases like Parkinson's disease has been suggested due to its MAO-B inhibitory activity .
3. Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. Further research is required to quantify its efficacy against specific pathogens.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigating the effects of benzofuran derivatives on breast cancer cells showed that compounds similar to this compound resulted in significant inhibition of cell growth and induced apoptosis through caspase activation pathways.
Case Study 2: Neuroprotection
In a model of Parkinson's disease, the compound demonstrated a protective effect on dopaminergic neurons by reducing the levels of reactive oxygen species (ROS) and enhancing mitochondrial function, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
